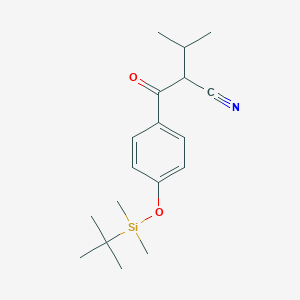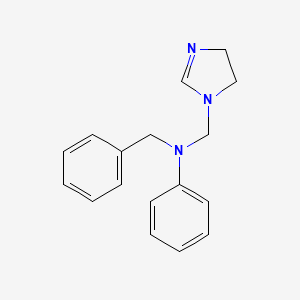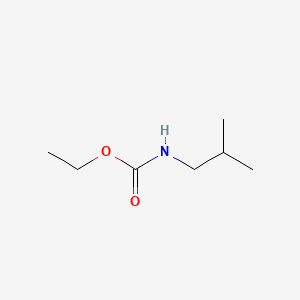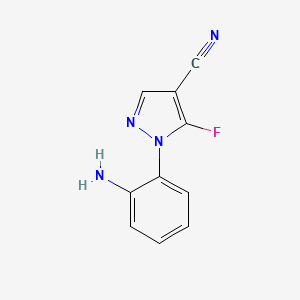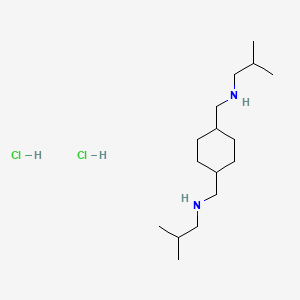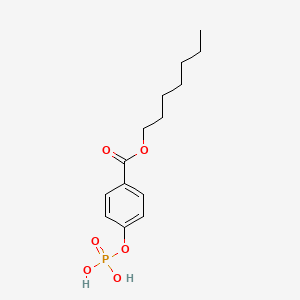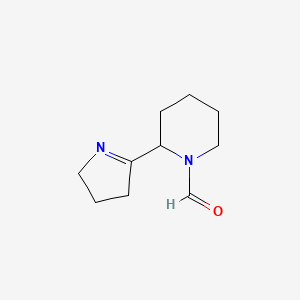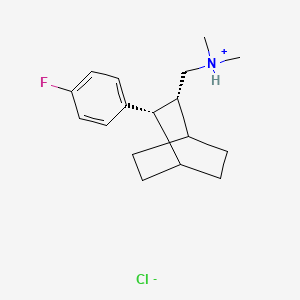
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate is a complex organic compound with a molecular formula of C40H38N4Na2O16S4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate typically involves multiple steps, starting with the preparation of the anthracene core. The amino and cyclohexylamino groups are introduced through specific substitution reactions. The disulfonate groups are added via sulfonation reactions under controlled conditions to ensure the correct positioning on the anthracene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process is carefully monitored to maintain the desired chemical structure and properties.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can replace specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracenedisulfonate
- Disodium 1-amino-4-(cyclohexylamino)-9,10-dioxoanthracenedisulfonate
Uniqueness
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
72187-20-3 |
|---|---|
Fórmula molecular |
C20H18N2Na2O8S2 |
Peso molecular |
524.5 g/mol |
Nombre IUPAC |
disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate |
InChI |
InChI=1S/C20H20N2O8S2.2Na/c21-18-15(32(28,29)30)9-14(22-10-4-2-1-3-5-10)16-17(18)20(24)13-8-11(31(25,26)27)6-7-12(13)19(16)23;;/h6-10,22H,1-5,21H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Clave InChI |
VXNHWCJPZWBSQK-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


